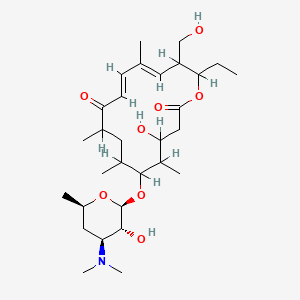

19-Deformyl-5-O-desosaminyl tylonide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

86131-94-4 |

|---|---|

Molekularformel |

C30H51NO8 |

Molekulargewicht |

553.7 g/mol |

IUPAC-Name |

(11E,13Z)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C30H51NO8/c1-9-26-22(16-32)12-17(2)10-11-24(33)18(3)13-19(4)29(21(6)25(34)15-27(35)38-26)39-30-28(36)23(31(7)8)14-20(5)37-30/h10-12,18-23,25-26,28-30,32,34,36H,9,13-16H2,1-8H3/b11-10+,17-12-/t18?,19?,20-,21?,22?,23+,25?,26?,28-,29?,30+/m1/s1 |

InChI-Schlüssel |

HRTZUWRKGGQZSS-RDVDJGERSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |

Isomerische SMILES |

CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)/C)CO |

Kanonische SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |

Synonyme |

19-deformyl-5-O-desosaminyl tylonide 19-DFDAT |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

19-Deformyl-5-O-desosaminyl tylonide has demonstrated potent antibacterial activity against various Gram-positive and some Gram-negative bacteria. Its mechanism of action primarily involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides.

Case Studies and Research Findings

- A study conducted by Asaka et al. (1993) highlighted the compound's effectiveness against Streptococcus pneumoniae and Staphylococcus aureus, showcasing its potential as an alternative treatment for infections caused by antibiotic-resistant strains .

- Another investigation into the bioconversion of this compound revealed its transformation into other bioactive compounds, further emphasizing its versatility in pharmaceutical applications .

Bioconversion and Derivative Synthesis

The ability to bioconvert this compound into other derivatives has opened avenues for synthesizing new antibiotics with enhanced efficacy or reduced side effects.

Bioconversion Studies

- Research indicated that using specific microbial strains, such as Micromonospora, can effectively convert this compound into more potent derivatives like 19-deformyl-4'-deoxydesmycosin . This bioconversion process was noted to be concentration-dependent, with low concentrations facilitating complete conversion.

Potential in Veterinary Medicine

Due to its antibacterial properties, this compound is being explored for use in veterinary medicine, particularly in treating infections in livestock that may not respond well to conventional antibiotics.

Veterinary Applications

- The compound's safety profile and effectiveness against common pathogens in animals make it a candidate for inclusion in veterinary formulations aimed at reducing antibiotic resistance in agricultural settings.

Q & A

Q. How should researchers validate the specificity of molecular targets for this compound?

- Methodology : Use CRISPR-Cas9 knockouts of putative targets (e.g., bacterial ribosomes) in isogenic strains. Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays. Cross-validate with computational docking simulations .

Tables for Methodological Reference

| Technique | Application | Key Parameters |

|---|---|---|

| HR-MS | Molecular formula confirmation | Resolution > 30,000; mass accuracy < 3 ppm |

| NMR (2D-COSY) | Stereochemical assignment | 700 MHz; deuterated solvents (CDCl₃, DMSO) |

| Microbial inhibition assays | Bioactivity screening | MIC90; zone of inhibition (mm) |

| DoE/RSM | Reaction optimization | Central composite design; ANOVA validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.